molecular formula C26H30N2O3 B11431865 10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one

Cat. No.: B11431865
M. Wt: 418.5 g/mol
InChI Key: IEXBLVBQKWXXHT-UHFFFAOYSA-N
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Description

10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one is a complex organic compound with a unique structure that includes a diethylamino group, a phenyl ring, and a dioxolo-acridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-(diethylamino)benzaldehyde with a suitable dioxolo-acridinone precursor under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Purification steps, such as recrystallization or chromatography, are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biology: It is studied for its potential to modulate biological pathways and serve as a probe in biochemical assays.

    Industry: The compound can be used as an intermediate in the synthesis of more complex molecules with specific properties.

Mechanism of Action

The mechanism of action of 10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one involves its interaction with molecular targets such as DNA and enzymes. The diethylamino group can facilitate binding to nucleic acids, while the acridinone core can intercalate between DNA base pairs, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes involved in cell signaling pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Acridine Orange: A well-known dye with similar structural features but different functional groups.

    Proflavine: Another acridine derivative with antimicrobial properties.

    Mitoxantrone: A synthetic anthracenedione with anticancer activity.

Uniqueness

10-[4-(diethylamino)phenyl]-7,7-dimethyl-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one is unique due to its combination of a diethylamino group and a dioxolo-acridinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C26H30N2O3

Molecular Weight

418.5 g/mol

IUPAC Name

10-[4-(diethylamino)phenyl]-7,7-dimethyl-5,6,8,10-tetrahydro-[1,3]benzodioxolo[5,6-b]quinolin-9-one

InChI

InChI=1S/C26H30N2O3/c1-5-28(6-2)17-9-7-16(8-10-17)24-18-11-22-23(31-15-30-22)12-19(18)27-20-13-26(3,4)14-21(29)25(20)24/h7-12,24,27H,5-6,13-15H2,1-4H3

InChI Key

IEXBLVBQKWXXHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C2C3=CC4=C(C=C3NC5=C2C(=O)CC(C5)(C)C)OCO4

Origin of Product

United States

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